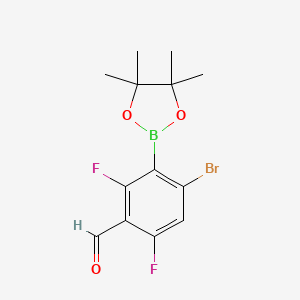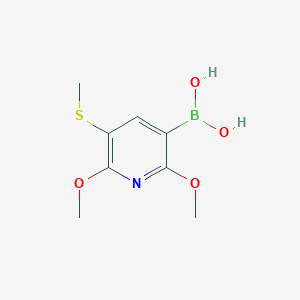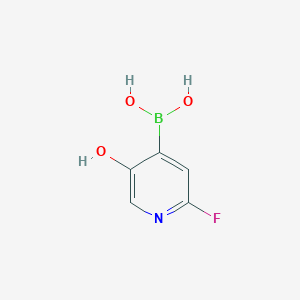
3,5-Dichloro-2-fluorophenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,5-Dichloro-2-fluorophenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121515-08-8 . Its IUPAC name is 2-(3,5-dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The compound has a molecular weight of 290.96 .
Synthesis Analysis
The compound can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The InChI code for the compound is 1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,1-4H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis
In the context of Suzuki–Miyaura coupling, the compound can participate in reactions involving the transfer of formally nucleophilic organic groups from boron to palladium . This process, known as transmetalation, is a key step in the coupling reaction .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored at a temperature of 2-8°C .科学的研究の応用
Suzuki–Miyaura Coupling
The compound can be used in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Organotrifluoroborate Salts
The methodology also cleanly converts boronic esters, such as pinacol boronic esters, to a mixture of organotrifluoroborate and pinacol . This process is important in the preparation of organotrifluoroborate salts, which are used in various chemical reactions .
Material Science
The compound could potentially be used in material science research. Boronic acids and their derivatives have been used in the design of polymers, ceramics, and other novel materials .
Chemical Synthesis
In the field of chemical synthesis, boronic acids and their derivatives are valuable intermediates. They are used in a variety of reactions, including condensation, reduction, and electrophilic substitution .
Chromatography
Boronic acids and their derivatives can interact with diols in a reversible manner, which has been used in chromatography for the separation of sugars and glycoproteins .
Analytical Chemistry
In analytical chemistry, boronic acids and their derivatives have been used as probes, due to their ability to bind to saccharides. This property has been exploited in the development of sensors for glucose and other saccharides .
作用機序
Target of Action
Boronic esters, including pinacol boronic esters, are generally known to be valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura coupling reactions , a type of palladium-catalyzed cross coupling reaction, which is a powerful tool for creating carbon-carbon bonds.
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a reaction where a boronic ester is converted into a corresponding hydrocarbon and a boronic acid . This reaction is usually facilitated by a radical approach .
Biochemical Pathways
The protodeboronation of pinacol boronic esters can be paired with a Matteson homologation, allowing for a formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that has been applied to various substrates, including methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was also used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Pharmacokinetics
Pinacol boronic esters are usually bench stable, easy to purify, and often commercially available , which can make them more suitable for use in various chemical transformations.
Result of Action
The result of the compound’s action depends on the specific reaction it’s used in. For example, in the case of the formal anti-Markovnikov alkene hydromethylation, the result is the addition of a methyl group to an alkene in an anti-Markovnikov manner . This can lead to the synthesis of various organic compounds.
Action Environment
The action of 3,5-Dichloro-2-fluorophenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the stability of boronic esters can be affected by air and moisture . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions under which the reaction is carried out.
Safety and Hazards
将来の方向性
The compound’s future directions are likely to be influenced by ongoing research in the field of Suzuki–Miyaura coupling . As this reaction is widely used in carbon–carbon bond forming reactions, further developments in the preparation and use of organoboron reagents could have significant implications for the use of this compound .
特性
IUPAC Name |
2-(3,5-dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVABORQBRLBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BCl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-fluorophenylboronic acid pinacol ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














